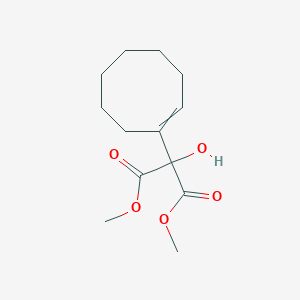
Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate is a chemical compound with the molecular formula C13H20O5 It is known for its unique structure, which includes a cyclooctene ring and a hydroxy group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate typically involves the reaction of cyclooctene with dimethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl malonate, facilitating its nucleophilic attack on the cyclooctene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cyclooctene ring can be reduced to form a cyclooctane derivative.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the cyclooctene ring.
Cyclooctene: A compound with a similar ring structure but without the ester and hydroxy groups.
Dimethyl (cyclohex-1-en-1-yl)(hydroxy)propanedioate: A similar compound with a cyclohexene ring instead of a cyclooctene ring.
Uniqueness
Dimethyl (cyclooct-1-en-1-yl)(hydroxy)propanedioate is unique due to its combination of a cyclooctene ring and ester functionality, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90161-18-5 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
dimethyl 2-(cycloocten-1-yl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C13H20O5/c1-17-11(14)13(16,12(15)18-2)10-8-6-4-3-5-7-9-10/h8,16H,3-7,9H2,1-2H3 |
InChI Key |
GELGRIWDGLENQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CCCCCCC1)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















